molecular formula C11H15NO B3211239 2-(Cinnamylamino)ethanol CAS No. 1086229-78-8

2-(Cinnamylamino)ethanol

Cat. No. B3211239
CAS RN: 1086229-78-8
M. Wt: 177.24 g/mol
InChI Key: SKTUNMLBMMTJHS-QPJJXVBHSA-N
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Description

“2-(Cinnamylamino)ethanol” is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 . It is a main product in the chemistry industry .


Synthesis Analysis

The synthesis of “this compound” has been achieved through various methods. One such method involves the use of ω-aminotransferase Cv-ωTA from Chromobacterium violaceum, which has high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine . The yield of cinnamylamine reached 523.15 mg/L after optimizing the substrates and the supply of the cofactors, PLP and NADPH .


Molecular Structure Analysis

The molecular structure of “this compound” includes a cinnamyl group (a phenyl group attached to a propene), an amino group, and an ethanol group . The InChI key for this compound is SKTUNMLBMMTJHS-QPJJXVBHSA-N .


Chemical Reactions Analysis

“this compound” has been studied for its superior performance in CO2 separation compared to monoethanolamine . This is due to its ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .


Physical And Chemical Properties Analysis

“this compound” has a boiling point of 333.933±30.0°C at 760 mmHg and a density of 1.044±0.1 g/cm3 . More detailed physical and chemical properties may require specific experimental measurements.

Scientific Research Applications

1. Electrochemiluminescence Applications

2-(Cinnamylamino)ethanol shows relevance in the field of electrochemiluminescence (ECL), particularly when combined with certain reagents. Xue et al. (2009) investigated its interaction in an ECL system using Ru(bpy) 3 2+/DBAE, where it acted as an efficient co-reactant. This system has shown potential applications in analytical chemistry, such as the sensitive detection of dopamine, a neurotransmitter (Xue, Guo, Qiu, Lin, & Chen, 2009).

2. Organic Functional Group Reactions

In the study of organic chemistry, specifically in polarography, this compound-related compounds have been analyzed. Brand and Fleet (1968) explored the electroactive behavior of cinnamic acid and its derivatives in different pH environments. Their work contributes to understanding the electrochemical properties of compounds related to this compound (Brand & Fleet, 1968).

3. Thermophysical Properties Study

Investigations into the thermophysical properties of related ethanolamines, such as 2-(diethylamino)ethanol and 2-(ethylamino)ethanol, offer insights into their vapor pressures, liquid phase heat capacities, and phase behavior. Soares et al. (2018) contributed to this field by measuring these properties across various temperature ranges, aiding in the understanding of the physical behavior of these substances (Soares, Štejfa, Ferreira, Pinho, Růžička, & Fulem, 2018).

Future Directions

The future directions of “2-(Cinnamylamino)ethanol” could involve its use in the production of biofuels from lignocellulosic biomass . This is due to the continuous improvement of the methods for its bioconversion .

properties

IUPAC Name

2-[[(E)-3-phenylprop-2-enyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-10-9-12-8-4-7-11-5-2-1-3-6-11/h1-7,12-13H,8-10H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTUNMLBMMTJHS-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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